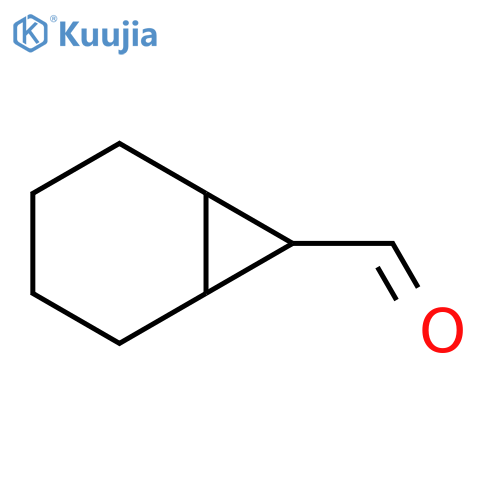

Cas no 81980-22-5 (bicyclo4.1.0heptane-7-carbaldehyde)

81980-22-5 structure

商品名:bicyclo4.1.0heptane-7-carbaldehyde

bicyclo4.1.0heptane-7-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE

- bicyclo4.1.0heptane-7-carbaldehyde

-

- MDL: MFCD24139434

- インチ: 1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2

- InChIKey: MIOWCLFTUUSRGK-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2CCCCC21

計算された属性

- せいみつぶんしりょう: 124.088815002g/mol

- どういたいしつりょう: 124.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 17.1Ų

bicyclo4.1.0heptane-7-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318579-0.5g |

bicyclo[4.1.0]heptane-7-carbaldehyde |

81980-22-5 | 95% | 0.5g |

$546.0 | 2023-09-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073144-1g |

Bicyclo[4.1.0]heptane-7-carbaldehyde |

81980-22-5 | 95% | 1g |

¥12642.0 | 2024-04-18 | |

| Enamine | EN300-318579-0.1g |

bicyclo[4.1.0]heptane-7-carbaldehyde |

81980-22-5 | 95% | 0.1g |

$241.0 | 2023-09-05 | |

| Enamine | EN300-318579-1.0g |

bicyclo[4.1.0]heptane-7-carbaldehyde |

81980-22-5 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-318579-5.0g |

bicyclo[4.1.0]heptane-7-carbaldehyde |

81980-22-5 | 95% | 5.0g |

$3562.0 | 2023-02-24 | |

| Enamine | EN300-318579-10g |

bicyclo[4.1.0]heptane-7-carbaldehyde |

81980-22-5 | 95% | 10g |

$3007.0 | 2023-09-05 | |

| Chemenu | CM459250-250mg |

BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |

81980-22-5 | 95%+ | 250mg |

$611 | 2024-07-23 | |

| Chemenu | CM459250-500mg |

BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |

81980-22-5 | 95%+ | 500mg |

$948 | 2024-07-23 | |

| Chemenu | CM459250-1g |

BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |

81980-22-5 | 95%+ | 1g |

$1206 | 2024-07-23 | |

| A2B Chem LLC | AW34098-1g |

BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |

81980-22-5 | 95% | 1g |

$771.00 | 2024-04-19 |

bicyclo4.1.0heptane-7-carbaldehyde 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

81980-22-5 (bicyclo4.1.0heptane-7-carbaldehyde) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量